molecular formula C21H15N7OS B12204465 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12204465
M. Wt: 413.5 g/mol
InChI Key: VUBUMLYTPQAVKB-UHFFFAOYSA-N
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Description

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a tetrazole ring, a sulfanyl group, and a quinoxaline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: Starting with a naphthalene derivative, the tetrazole ring is formed through a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the tetrazole ring.

    Coupling with Quinoxaline: The final step involves coupling the sulfanyl-tetrazole intermediate with a quinoxaline derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to handle increased volumes.

    Purification Techniques: Employing chromatography, crystallization, and recrystallization methods to achieve high purity.

    Process Optimization: Adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the quinoxaline ring can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes or receptors, leading to modulation of signaling pathways that control cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a quinoxaline ring.

    2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(benzothiazol-6-yl)acetamide: Contains a benzothiazole ring instead of a quinoxaline ring.

Uniqueness

    Structural Diversity: The presence of both naphthalene and quinoxaline rings provides unique electronic and steric properties.

    Reactivity: The combination of tetrazole and sulfanyl groups offers diverse reactivity, making it a versatile compound for various applications.

    Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.

Properties

Molecular Formula

C21H15N7OS

Molecular Weight

413.5 g/mol

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C21H15N7OS/c29-20(24-15-8-9-17-18(12-15)23-11-10-22-17)13-30-21-25-26-27-28(21)19-7-3-5-14-4-1-2-6-16(14)19/h1-12H,13H2,(H,24,29)

InChI Key

VUBUMLYTPQAVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC5=NC=CN=C5C=C4

Origin of Product

United States

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